tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

Protecting group strategy Orthogonal synthesis Amine protection

tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate (CAS 2238821-33-3, MW 239.27, C₁₁H₁₇N₃O₃) is an N-Boc-protected heterocyclic amine building block built upon the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine bicyclic core. This scaffold is the central pharmacophore of a Pfizer-disclosed series of selective phosphodiesterase 4B (PDE4B) inhibitors intended for CNS, metabolic, autoimmune, and inflammatory indications (WO2017145013A1 / EP3419979).

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
Cat. No. B8200558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CN2C(=CC=N2)OC1
InChIInChI=1S/C11H17N3O3/c1-11(2,3)17-10(15)13-8-6-14-9(16-7-8)4-5-12-14/h4-5,8H,6-7H2,1-3H3,(H,13,15)
InChIKeyXEPWNCFRSBRQPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate – Core Scaffold Identity and Procurement Context


tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate (CAS 2238821-33-3, MW 239.27, C₁₁H₁₇N₃O₃) is an N-Boc-protected heterocyclic amine building block built upon the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine bicyclic core . This scaffold is the central pharmacophore of a Pfizer-disclosed series of selective phosphodiesterase 4B (PDE4B) inhibitors intended for CNS, metabolic, autoimmune, and inflammatory indications (WO2017145013A1 / EP3419979) [1]. The compound exists as a racemate with a single asymmetric center at the C6 position of the oxazine ring; enantiopure (R)- and (S)- variants are also commercially catalogued . Its primary utility is as a protected intermediate for amine-functionalized pyrazolooxazine libraries, where the Boc group enables orthogonal synthetic manipulation prior to late-stage deprotection to the free 6-amine.

Why Generic Substitution of tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate Introduces Synthetic and Pharmacochemical Risk


The 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold tolerates diverse substitution patterns, but substitution at the C6 position is especially sensitive because it defines the amine handle for downstream diversification in PDE4B-focused medicinal chemistry programs [1]. Replacing the Boc-carbamate with the free amine (CAS 1780640-79-0) eliminates orthogonal protection and exposes the nucleophilic NH₂ group to undesired acylation, alkylation, or oxidative degradation during multi-step sequences . Substituting with the hydrochloride salt (CAS 2705222-77-9) introduces aqueous solubility but sacrifices organic-phase compatibility for standard amide coupling or reductive amination protocols. Alternative N-protecting groups such as Cbz (requiring hydrogenolysis) or Fmoc (requiring basic conditions) are incompatible with certain downstream transformations and differ markedly in deprotection kinetics and by-product profiles [2]. Furthermore, the racemic nature of this compound provides a cost-effective screening entry point versus enantiopure (R)- or (S)- variants, which command higher prices for chiral resolution that may be unnecessary during hit-to-lead exploration. The quantitative evidence below establishes exactly where this specific Boc-protected racemate outperforms the closest in-class alternatives.

Quantitative Differentiation Evidence for tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate Against Closest Analogs


Boc Protection Enables Orthogonal Deprotection Selectivity Not Achievable with Free Amine or Salt Forms

The Boc group on the target compound permits clean deprotection under mild acidic conditions (e.g., TFA/CH₂Cl₂ or HCl/dioxane at 0–25 °C) with quantitative conversion to the free 6-amine, whereas the unprotected free amine (CAS 1780640-79-0) cannot be carried through multi-step sequences without N-protection due to nucleophilic interference at every acylation, alkylation, or reductive amination step . The hydrochloride salt (CAS 2705222-77-9, MW 175.62) provides a crystalline, storable form but exhibits poor solubility in aprotic organic solvents (e.g., THF, DCM, toluene), limiting its direct use in typical medicinal chemistry coupling reactions . In contrast, the Boc-carbamate target compound (MW 239.27) is freely soluble in common organic solvents, with a calculated LogP (iLOGP) of 2.25 and consensus Log Po/w of 0.91–1.17, enabling homogeneous reaction conditions for amide bond formation, urea synthesis, and N-alkylation without pre-neutralization steps .

Protecting group strategy Orthogonal synthesis Amine protection

Racemic Mixture Offers Cost Efficiency Over Enantiopure (R)- or (S)- Variants for Early-Stage Screening

The target compound is supplied as a racemate (CAS 2238821-33-3), with both the (R)-enantiomer (available from multiple vendors) and (S)-enantiomer (CAS 2409128-70-5) catalogued separately at higher cost . Fluorochem lists the racemate at £46/100 mg, £77/250 mg, and £266/1 g . While exact pricing for the enantiopure forms varies by supplier, chiral resolution or asymmetric synthesis typically adds a 2- to 5-fold cost premium for single-enantiomer building blocks of this molecular complexity. In the PDE4B inhibitor patent series (Pfizer WO2017145013A1), the inventors explicitly noted that few examples were resolved into enantiomers during the primary screening cascade, indicating that racemic screening is standard practice in this chemical series [1]. The racemate therefore enables SAR exploration at substantially reduced procurement cost, with chiral resolution deferred until a lead series demonstrates sufficient potency to justify the investment.

Chiral resolution Cost efficiency Hit-to-lead

PDE4B Scaffold Provenance Confers Target-Class Relevance Absent in Generic Pyrazole or Oxazine Building Blocks

The pyrazolo[5,1-b][1,3]oxazine core is the defining pharmacophoric element of a Pfizer-disclosed series of PDE4B-selective inhibitors, with 64 exemplified compounds in WO2017145013A1 demonstrating binding affinity for PDE4A, PDE4B, and PDE4C isoforms [1]. The patent highlights that selectivity for PDE4B over PDE4D is anticipated to reduce gastrointestinal side effects (nausea, emesis, diarrhea) associated with pan-PDE4 inhibition by clinical agents such as roflumilast and apremilast [2]. In contrast, generic pyrazole building blocks (e.g., 1H-pyrazol-3-amine derivatives) or simple oxazine building blocks lack the fused bicyclic geometry that enforces the conformational constraint required for PDE4B isoform selectivity. A review of pyrazolo-oxazine fused systems by Dawood et al. (2020) noted that this specific [5,1-b] fusion isomer is one of only nine biologically abundant pyrazolo-oxazine systems among fourteen possible arrangements, underscoring the non-obvious nature of this scaffold topology [3]. The Boc-protected 6-amine target compound provides the amine diversification point that maps directly onto the R¹/R² substitution vectors described in the Pfizer patent Formula I.

PDE4B inhibition Pyrazolooxazine scaffold CNS drug discovery

Supplier-Qualified Purity (97%) with Multi-Method QC Documentation Exceeds Typical Building Block Certification Standards

The target compound is supplied at 97% purity with multi-method batch QC documentation including NMR, HPLC, and GC from Bidepharm . Fluorochem similarly certifies 97% purity with full SDS documentation including GHS hazard classification (H302, H315, H319, H335) and precautionary statements, providing the safety data required for institutional chemical hygiene plans . In contrast, the free amine (CAS 1780640-79-0) is primarily available from smaller catalogues with variable purity specifications and limited or absent batch-specific QC data. For building blocks destined for hit-to-lead medicinal chemistry, purity ≥95% with multi-method certification is the minimum threshold recommended for reliable SAR interpretation, as impurities at >5% can confound IC₅₀ determinations in biochemical assays [1]. The availability of HPLC traces and NMR spectra enables the procurement scientist to verify lot-to-lot consistency before committing synthetic resources.

Quality control Batch certification Reproducibility

Fsp³-Rich Scaffold (0.64) Confers Conformational and Physicochemical Advantages Over Aromatic-Flat PDE4 Ligands

The target compound possesses an Fsp³ (fraction of sp³-hybridized carbons) of 0.64, reflecting the saturated oxazine ring fused to the aromatic pyrazole . This places it in the favorable drug-like Fsp³ range (typically >0.45 for clinical candidates) and distinguishes it from fully aromatic PDE4 inhibitor scaffolds such as rolipram (Fsp³ ≈ 0.25) or roflumilast (Fsp³ ≈ 0.15) [1]. Higher Fsp³ correlates with improved aqueous solubility, reduced crystalline lattice energy, and enhanced conformational sampling—properties that have been associated with higher clinical success rates in medicinal chemistry campaigns [2]. Within the pyrazolo[5,1-b][1,3]oxazine scaffold class, the saturated oxazine ring at the 5,6,7-positions provides a stereogenic center (C6) as well as two conformational degrees of freedom (ring pucker and N-Boc orientation) that are absent in fully aromatic bicyclic heterocycles (e.g., pyrazolo[1,5-a]pyrimidines, Fsp³ < 0.3). The LogP (XLOGP3 = 1.01, Consensus = 0.91) and TPSA (65.38 Ų) values are consistent with CNS drug-like property space, an important consideration given the CNS indications targeted by the Pfizer PDE4B patent family .

Fraction sp³ Drug-likeness Conformational diversity

Optimal Research and Industrial Application Scenarios for tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate


Medicinal Chemistry: PDE4B-Focused Library Synthesis via Late-Stage Boc Deprotection and Carboxamide Coupling

The compound serves as the key amine-bearing intermediate for constructing 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide libraries as described in Pfizer patent WO2017145013A1 . After Boc deprotection (TFA/CH₂Cl₂ or HCl/dioxane), the liberated 6-amine can be coupled to diverse carboxylic acids, acid chlorides, or isocyanates to generate PDE4B-targeted screening libraries. The Pfizer patent exemplifies 64 compounds using this general strategy, with binding affinities determined across PDE4A, PDE4B, PDE4C, and PDE4D isoforms. The Boc-protected racemate is the preferred starting material for hit-to-lead exploration because: (a) racemic screening is explicitly endorsed in the patent (few examples were resolved into enantiomers during primary screening), and (b) the Boc group ensures that the amine remains inert during scaffold elaboration at the C2 and C3 positions before final deprotection [1].

Process Chemistry: Scalable Route Scouting with Orthogonal Protection for Multi-Kilogram Campaigns

For process chemistry groups developing scalable routes to PDE4B clinical candidates, the Boc-protected 6-amine provides a crystalline, storable intermediate (MW 239.27) that can be prepared in batch and carried forward through multiple synthetic steps. The Fluorochem catalogue offers quantities from 100 mg to 1 g (£46–£266), with larger quantities available on enquiry, supporting initial route scouting through to gram-scale optimization . The GHS hazard profile (H302, H315, H319, H335; Warning signal word) is manageable under standard laboratory and pilot-plant handling protocols, with full SDS documentation available [1]. The Boc deprotection step can be telescoped directly into the subsequent amide coupling, minimizing isolations and improving process mass intensity.

Chemical Biology: Generating Affinity Probes or PROTAC Linker Conjugates from a PDE4B-Validated Scaffold

The 6-amine, revealed upon Boc deprotection, provides a single, well-defined nucleophilic attachment point for conjugating biotin, fluorophores, or PROTAC linker-warhead constructs to the pyrazolo[5,1-b][1,3]oxazine scaffold . This is significant because the scaffold has demonstrated PDE4B binding in the Pfizer patent series, meaning that amine-conjugated probes have a higher probability of retaining target engagement than probes derived from unvalidated heterocyclic scaffolds [1]. The saturated oxazine ring (Fsp³ = 0.64) and moderate LogP (consensus ≈ 0.91) are expected to confer favorable physicochemical properties on the final probe molecules, reducing non-specific binding and aggregation relative to highly aromatic probe scaffolds .

Academic Drug Discovery: Cost-Efficient Exploration of Pyrazolooxazine Chemical Space for CNS and Inflammation Targets

For academic groups operating under constrained budgets, the racemic Boc-carbamate offers the lowest entry cost (£46/100 mg) into pyrazolo[5,1-b][1,3]oxazine SAR exploration . The 97% purity with NMR/HPLC/GC certification from Bidepharm ensures reproducibility across academic laboratories and facilitates publication-quality characterization [1]. The scaffold's established PDE4B pharmacology, combined with its favorable drug-like properties (TPSA 65.38 Ų, within CNS MPO range), makes it an attractive core for undergraduate, graduate, and postdoctoral medicinal chemistry projects targeting CNS, metabolic, autoimmune, or inflammatory diseases .

Quote Request

Request a Quote for tert-Butyl (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.